3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid

Physical Organic Chemistry Ionization Extraction Optimization

3-(2-Methyl-1,3-dioxolan-2-yl)propanoic acid (CAS 4388-57-2), also named levulinic acid cyclic ethylene acetal, is a C7H12O4 heterocyclic carboxylic acid featuring a 1,3-dioxolane ring that masks the ketone carbonyl of levulinic acid. This ketal-protected building block occupies a specific niche between unprotected levulinic acid (CAS 123-76-2) and the corresponding ethyl ester (ethyl levulinate ethylene ketal, CAS 941-43-5).

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 4388-57-2
Cat. No. B023935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid
CAS4388-57-2
Synonyms3-(2-Methyl-1,3-dioxolan-2-yl)propanoic Acid;  Levulinic Acid Cyclic Ethylene Acetal;  4-Oxo-pentanoic Acid Cyclic 1,2-Ethanediyl Acetal; 
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1(OCCO1)CCC(=O)O
InChIInChI=1S/C7H12O4/c1-7(3-2-6(8)9)10-4-5-11-7/h2-5H2,1H3,(H,8,9)
InChIKeyLLYSZAUNEYRNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1,3-dioxolan-2-yl)propanoic Acid (CAS 4388-57-2): Procurement-Relevant Identity and Class Context


3-(2-Methyl-1,3-dioxolan-2-yl)propanoic acid (CAS 4388-57-2), also named levulinic acid cyclic ethylene acetal, is a C7H12O4 heterocyclic carboxylic acid featuring a 1,3-dioxolane ring that masks the ketone carbonyl of levulinic acid [1]. This ketal-protected building block occupies a specific niche between unprotected levulinic acid (CAS 123-76-2) and the corresponding ethyl ester (ethyl levulinate ethylene ketal, CAS 941-43-5). The compound is listed as a synthetic intermediate available from multiple specialist chemical suppliers under purities typically ≥95% .

Why Levulinic Acid or Its Simple Esters Cannot Replace 3-(2-Methyl-1,3-dioxolan-2-yl)propanoic Acid in Ketal-Specific Applications


Levulinic acid, its ethyl ester, and the corresponding ketal acid are not functionally interchangeable despite sharing the same carbon skeleton. The unprotected ketone in levulinic acid (pKa ~4.65) is susceptible to nucleophilic attack, reduction, and self-condensation under both acidic and basic conditions, whereas the ethylene-ketal-protected analogue blocks this reactive site entirely . In plasticizer design, ketone-terminated levulinates lower the glass transition temperature (Tg) of polylactide more effectively (to 15 °C at 20 wt% loading) but suffer from lower thermal stability; ketal-terminated variants trade some Tg-lowering capacity for markedly improved thermal stability and reduced hydrolysis rates during accelerated migration testing [1]. Additionally, the free carboxylic acid in 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid enables direct condensation polymerization without the transesterification step required by the ethyl ester analogue, offering a distinct synthetic advantage for polyester production [2].

Quantitative Differentiation Evidence: 3-(2-Methyl-1,3-dioxolan-2-yl)propanoic Acid vs. Closest Analogs


Computed pKa: 3-(2-Methyl-1,3-dioxolan-2-yl)propanoic Acid Is a Stronger Acid Than Unprotected Levulinic Acid

The computed acid dissociation constant (pKa) for 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid is 4.31, compared to the experimentally determined pKa of 4.65 for levulinic acid [1]. The ~0.34 unit lower pKa indicates the ketal-protected acid is approximately 2.2-fold more dissociated at equivalent pH, attributable to the electron-withdrawing inductive effect of the dioxolane ring oxygen atoms.

Physical Organic Chemistry Ionization Extraction Optimization

Ketal End-Groups Provide Superior Thermal Stability vs. Ketone End-Groups in Plasticizer Formulations

In a systematic comparison of levulinate-based plasticizers for polylactide (PLA), ketal-terminated levulinate esters demonstrated enhanced thermal stability relative to ketone-terminated analogues. The ketone-ended plasticizers lowered Tg of PLA to 15 °C at 20 wt% loading (vs. ~60 °C for neat PLA), whereas ketal-ended variants showed reduced Tg-lowering capacity but maintained a wider processing window and significantly reduced PLA hydrolysis rate under accelerated migration conditions [1]. Although this study was conducted on ester derivatives, the ketal vs. ketone thermal stability differential is inherent to the functional group chemistry and is transferable to the free acid form.

Polymer Additives Thermal Stability Bioplasticizers

Ketal Protection Prevents Ketone-Mediated Side Reactions During Carboxylic Acid Derivatization

The 1,3-dioxolane ketal in 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid completely blocks the ketone carbonyl from nucleophilic attack, reduction, and aldol-type self-condensation. In contrast, unprotected levulinic acid undergoes ketone reduction with NaBH4 (producing 4-hydroxypentanoic acid) and participates in acid-catalyzed aldol condensations at elevated temperatures [1]. This orthogonal protection allows chemoselective reactions at the carboxylic acid group (e.g., esterification, amidation, reduction to alcohol) without requiring additional ketone protection/deprotection steps.

Protecting Group Strategy Orthogonal Reactivity Synthetic Efficiency

Computed LogD at Physiological pH Differentiates the Ketal Acid from Levulinic Acid for Bio-Related Partitioning

The computed distribution coefficient LogD (pH 5.5) for 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid is −0.96, compared to the experimental LogP of −0.49 for levulinic acid [1][2]. The more negative LogD indicates that the ketal acid partitions preferentially into aqueous phases at mild acidic pH, a difference of approximately 3-fold in aqueous/organic distribution ratio. At pH 7.4, the LogD falls further to −2.70 for the target compound.

Lipophilicity ADME Prediction Analytical Method Development

High-Value Application Scenarios for 3-(2-Methyl-1,3-dioxolan-2-yl)propanoic Acid Based on Verified Differentiation Evidence


Selective Monomer for Condensation Polyesters Without Ketone Interference

The free carboxylic acid in 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid enables direct melt polycondensation with diols to form aliphatic polyesters incorporating ketal-protected side chains. Unlike the ethyl ester analogue (CAS 941-43-5), which requires a transesterification catalyst and removal of ethanol, the acid monomer reacts directly, releasing only water as a by-product. The ketal group survives the polymerization conditions (200–300 °C under inert atmosphere) and can be deprotected post-polymerization to yield ketone-functionalized polyesters for further derivatization. This scenario is supported by the demonstrated stability of ketal end-groups in polyester processing [1].

Bio-Based Plasticizer Intermediate Requiring Elevated Thermal Stability

When formulated into plasticizer esters for polylactide (PLA) or polyhydroxyalkanoates (PHA), the ketal structure imparts superior thermal stability relative to ketone-bearing levulinate esters. Although ketone-ended plasticizers achieve lower Tg (15 °C for PLA at 20 wt% loading), the ketal analogues maintain a wider processing window and significantly reduce hydrolytic degradation of the host polymer during accelerated migration testing . The target compound serves as the carboxylic acid precursor for synthesizing such ketal-stabilized plasticizer esters via simple esterification with various alcohols.

Synthetic Intermediate for Orthogonal Protection Strategies in Multi-Step Synthesis

The orthogonal reactivity of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid—where the carboxylic acid group can be esterified, amidated, or reduced while the ketal-protected ketone remains inert—is valuable in multi-step syntheses of pharmaceutical intermediates and fine chemicals. This eliminates the need for separate ketone protection/deprotection sequences, saving a minimum of two synthetic steps compared to starting from levulinic acid. The ethylene ketal is stable to basic conditions and mild acid but can be cleanly removed with aqueous HCl or H2SO4 to reveal the parent ketone when desired .

Analytical Reference Standard for Levulinic Acid Metabolism Studies

The differentiated pKa (4.31 vs. 4.65) and LogD (pH 5.5: −0.96 vs. LogP −0.49) of the ketal acid compared to levulinic acid make it a useful reference compound for chromatographic method development and mass spectrometry calibration in metabolomics. Its distinct retention time on reversed-phase HPLC columns (predicted from the lower LogD) enables baseline separation from levulinic acid and its metabolites, facilitating accurate quantification in complex biological matrices.

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